molecular formula C11H16N4O2 B6459810 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2548978-75-0

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B6459810
CAS No.: 2548978-75-0
M. Wt: 236.27 g/mol
InChI Key: LIONKYXFCIMKAP-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine carboxamides It features a piperidine ring substituted at the 4-position with a carboxamide group and at the 1-position with a 6-methoxypyrimidin-4-yl group

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305+P351+P338, advising to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, a critical process for DNA replication and transcription . The compound retains activity against all three subspecies of the Mycobacterium abscessus complex .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway, leading to the cessation of bacterial growth . This is due to the inability of the bacteria to properly manage the topological state of their DNA, which is crucial for processes like replication, transcription, and recombination .

Pharmacokinetics

These compounds have demonstrated oral bioavailability and have modulated biomarkers of signaling through PKB in vivo .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of DNA replication and transcription, which are essential processes for bacterial survival and proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound’s action may be influenced by the specific characteristics of the bacterial strain, including its resistance profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIONKYXFCIMKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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